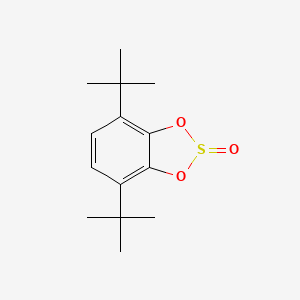
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide is a chemical compound with the molecular formula C14H20O3S and a molecular weight of 268.37 g/mol It is known for its unique structure, which includes a benzodioxathiole ring substituted with two tert-butyl groups and an oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide typically involves the reaction of 4,7-di-tert-butyl-1,3,2-benzodioxathiole with an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the oxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of large reactors, precise control of reaction conditions, and efficient purification methods to obtain the desired product with high purity. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxide group back to the parent benzodioxathiole.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Metal hydrides such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Parent benzodioxathiole.
Substitution: Various substituted benzodioxathiole derivatives.
Applications De Recherche Scientifique
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide involves its interaction with molecular targets through its oxide functional group. The compound can participate in redox reactions, influencing various biochemical pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Benzodioxathiole: The parent compound without the tert-butyl and oxide groups.
4,7-Di-tert-butyl-1,3,2-benzodioxathiole: Similar structure but lacks the oxide group.
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-: Similar structure but lacks the oxide group.
Uniqueness
1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide is unique due to the presence of both tert-butyl groups and the oxide functional group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.
Propriétés
Numéro CAS |
93378-28-0 |
|---|---|
Formule moléculaire |
C14H20O3S |
Poids moléculaire |
268.37 g/mol |
Nom IUPAC |
4,7-ditert-butyl-1,3,2λ4-benzodioxathiole 2-oxide |
InChI |
InChI=1S/C14H20O3S/c1-13(2,3)9-7-8-10(14(4,5)6)12-11(9)16-18(15)17-12/h7-8H,1-6H3 |
Clé InChI |
DZXPVMWLHZIIRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C2C(=C(C=C1)C(C)(C)C)OS(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


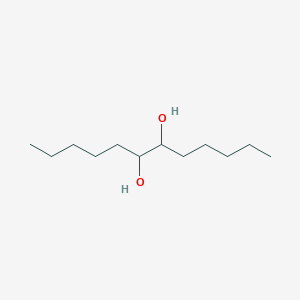
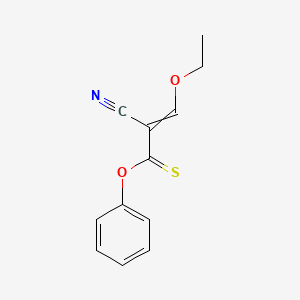
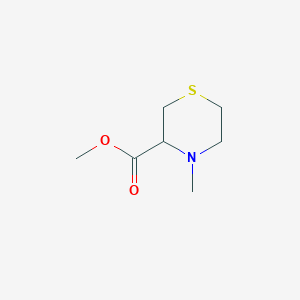
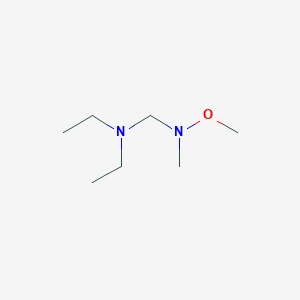
![N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B14361730.png)
![N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine](/img/structure/B14361740.png)
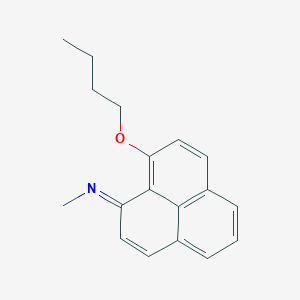
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B14361745.png)
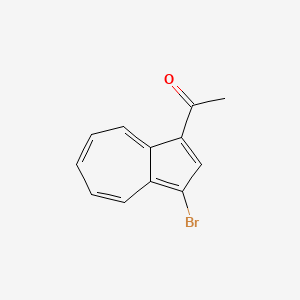
![Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate](/img/structure/B14361772.png)
![3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14361780.png)
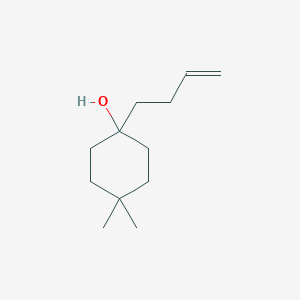
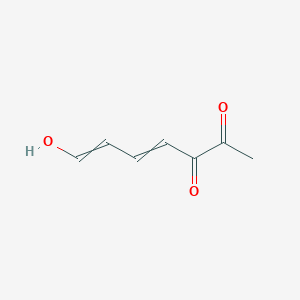
![3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B14361811.png)
